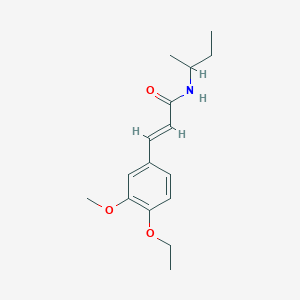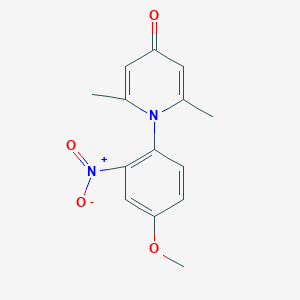
4-butyl-N-phenylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-phenylcyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biotechnology. In
Mecanismo De Acción
The mechanism of action of 4-butyl-N-phenylcyclohexane-1-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been suggested that it may act by modulating the activity of ion channels in the nervous system.
Biochemical and Physiological Effects:
4-butyl-N-phenylcyclohexane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Furthermore, it has been shown to reduce the activity of nociceptive neurons, which are involved in the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butyl-N-phenylcyclohexane-1-carboxamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for the development of drugs that target the central nervous system. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 4-butyl-N-phenylcyclohexane-1-carboxamide. One direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and its potential as a drug delivery system. Finally, research on the synthesis of this compound using greener methods is also an area of future research.
Conclusion:
In conclusion, 4-butyl-N-phenylcyclohexane-1-carboxamide is a chemical compound with potential applications in the field of medicine and biotechnology. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has potential as a drug delivery system due to its ability to cross the blood-brain barrier. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate.
Métodos De Síntesis
There are several methods for synthesizing 4-butyl-N-phenylcyclohexane-1-carboxamide. One of the most common methods is the reaction of 4-butylcyclohexanone with phenyl isocyanate. This reaction produces 4-butyl-N-phenylcyclohexane-1-carboxamide in good yield. Another method involves the reaction of 4-butylcyclohexanone with phenyl isothiocyanate, followed by hydrolysis to yield 4-butyl-N-phenylcyclohexane-1-carboxamide.
Aplicaciones Científicas De Investigación
4-butyl-N-phenylcyclohexane-1-carboxamide has potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, it has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Nombre del producto |
4-butyl-N-phenylcyclohexane-1-carboxamide |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4-butyl-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-9,14-15H,2-3,7,10-13H2,1H3,(H,18,19) |
Clave InChI |
BFTHDQJBOPXMFA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)


![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)
